An In-depth Technical Guide to 1,1'-Bi-2-naphthyl ditosylate
An In-depth Technical Guide to 1,1'-Bi-2-naphthyl ditosylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,1'-Bi-2-naphthyl ditosylate, a derivative of the well-established chiral scaffold 1,1'-bi-2-naphthol (BINOL), is a key intermediate in the synthesis of a wide range of privileged ligands and catalysts for asymmetric synthesis. Its robust nature and the predictable stereochemistry inherited from its parent BINOL make it a valuable building block in the development of novel catalytic systems. This technical guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis, and its pivotal role in the preparation of advanced chiral ligands.
Chemical and Physical Properties
1,1'-Bi-2-naphthyl ditosylate is a white to off-white crystalline solid. As a derivative of BINOL, it exists as two stable atropisomers, (R) and (S), which are separable and configurationally stable.
| Property | Value | Reference(s) |
| Molecular Formula | C₃₄H₂₆O₆S₂ | [1] |
| Molecular Weight | 594.70 g/mol | [1] |
| Melting Point | 177-181 °C | |
| Appearance | White crystalline powder | |
| Solubility | Soluble in many organic solvents such as dichloromethane, chloroform, and toluene. Insoluble in water. | |
| (S)-Enantiomer CAS | 128544-06-9 | |
| (R)-Enantiomer CAS | 137568-37-7 |
Synthesis of 1,1'-Bi-2-naphthyl ditosylate
The synthesis of 1,1'-Bi-2-naphthyl ditosylate is achieved through the tosylation of the corresponding enantiomer of 1,1'-bi-2-naphthol (BINOL). The following is a detailed experimental protocol for the synthesis of (R)-1,1'-Bi-2-naphthyl ditosylate. The synthesis of the (S)-enantiomer follows the same procedure, starting with (S)-BINOL.
Experimental Protocol: Synthesis of (R)-1,1'-Bi-2-naphthyl ditosylate
This protocol is adapted from established procedures for the tosylation of alcohols and the synthesis of analogous BINOL derivatives.[2][3]
Materials:
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(R)-(+)-1,1'-Bi-2-naphthol (1.0 eq)
-
p-Toluenesulfonyl chloride (TsCl) (2.2 eq)
-
Pyridine (or Triethylamine) (3.0 eq)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
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Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Hexane
-
Silica gel for column chromatography
Procedure:
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To an oven-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add (R)-(+)-1,1'-bi-2-naphthol.
-
Dissolve the BINOL in anhydrous dichloromethane.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add pyridine (or triethylamine) to the stirred solution.
-
In a separate flask, dissolve p-toluenesulfonyl chloride in anhydrous dichloromethane.
-
Add the p-toluenesulfonyl chloride solution dropwise to the BINOL solution at 0 °C over a period of 30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding 1 M HCl.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., dichloromethane/hexane) to afford the pure (R)-1,1'-Bi-2-naphthyl ditosylate as a white solid.
Spectroscopic Data
While a complete set of publicly available spectra for 1,1'-Bi-2-naphthyl ditosylate is limited, the following represents expected and reported spectroscopic characteristics.
-
¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons of the naphthyl and tosyl groups. The methyl protons of the two tosyl groups should appear as a singlet around 2.4 ppm.
-
¹³C NMR: The carbon NMR spectrum will display a larger number of signals corresponding to the numerous aromatic carbons in the molecule.
-
FT-IR: The infrared spectrum will be characterized by strong absorptions corresponding to the sulfonyl group (S=O) stretching vibrations, typically in the regions of 1350-1380 cm⁻¹ (asymmetric) and 1160-1180 cm⁻¹ (symmetric). An ATR-IR spectrum has been recorded for this compound.[1]
-
Mass Spectrometry: The mass spectrum should show the molecular ion peak corresponding to the calculated molecular weight.
Applications in Asymmetric Synthesis
1,1'-Bi-2-naphthyl ditosylate primarily serves as a crucial intermediate in the synthesis of more complex and highly effective chiral ligands, most notably BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl). The tosyl groups act as excellent leaving groups in nucleophilic substitution reactions, allowing for the introduction of various functionalities, particularly phosphine groups.
Role as a Precursor to BINAP and its Analogs
The conversion of BINOL to BINAP often proceeds through a ditriflate or ditosylate intermediate. The ditosylate can be reacted with a phosphine source, such as diphenylphosphine, in the presence of a nickel or palladium catalyst to yield BINAP.[4] This transformation is a cornerstone in the field of asymmetric catalysis.
The following diagram illustrates the pivotal role of 1,1'-Bi-2-naphthyl ditosylate as a precursor to other important chiral ligands.
Caption: Synthetic pathway from BINOL to other chiral ligands via the ditosylate intermediate.
Catalytic Applications of BINAP (Derived from the Ditosylate)
BINAP is a highly successful ligand in a multitude of asymmetric reactions. The following tables present quantitative data for some of these transformations, highlighting the efficacy of the ligands derived from the 1,1'-Bi-2-naphthyl scaffold.
Table 1: Asymmetric Suzuki Cross-Coupling Reactions using BINAP-type Ligands [5]
| Aryl Halide | Boronic Acid | Ligand | Yield (%) | ee (%) |
| 1-Bromo-2-methoxynaphthalene | Naphthalene-1-boronic acid | (S)-Phosphoramidite | 85 | >99 |
| 1-Iodo-2-methoxynaphthalene | Naphthalene-1-boronic acid | (S)-Phosphoramidite | 82 | >99 |
Table 2: Asymmetric Heck Reactions [6]
The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction. Chiral ligands derived from the BINOL framework are employed to induce enantioselectivity.
| Aryl Halide | Alkene | Ligand | Yield (%) | ee (%) |
| Phenyl triflate | 2,3-Dihydrofuran | (R)-BINAP | 86 | 96 |
| 1-Naphthyl triflate | 2,3-Dihydrofuran | (R)-BINAP | 87 | 91 |
Experimental Workflows and Signaling Pathways
While 1,1'-Bi-2-naphthyl ditosylate is not directly involved in biological signaling pathways, its derivatives are central to catalytic cycles in asymmetric synthesis. The following diagram illustrates a generalized catalytic cycle for a palladium-catalyzed cross-coupling reaction, a common application for ligands derived from this scaffold.
Caption: Generalized catalytic cycle for a Pd-catalyzed cross-coupling reaction.
Conclusion
1,1'-Bi-2-naphthyl ditosylate is a fundamentally important, albeit often behind-the-scenes, molecule in the realm of asymmetric catalysis. Its significance lies in its role as a versatile and reliable precursor to a host of powerful chiral ligands that have enabled the synthesis of a vast number of enantiomerically enriched compounds. For researchers in drug development and fine chemical synthesis, a thorough understanding of the synthesis and reactivity of this intermediate is essential for the design and implementation of novel and efficient stereoselective transformations.
References
- 1. rsc.org [rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Highly Enantioselective Binaphthyl-Based Chiral Phosphoramidite Stabilized-Palladium Nanoparticles for Asymmetric Suzuki C–C Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Heck Reaction [organic-chemistry.org]

